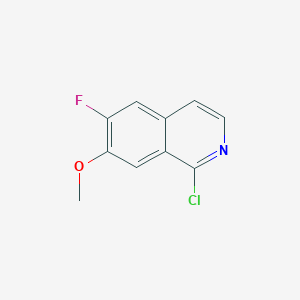

1-Chloro-6-fluoro-7-methoxyisoquinoline

Description

1-Chloro-6-fluoro-7-methoxyisoquinoline (molecular formula: C₁₀H₇ClFNO, molecular weight: 227.62 g/mol) is a halogenated isoquinoline derivative with a unique substitution pattern. The compound features a chlorine atom at position 1 (on the pyridine ring), a fluorine atom at position 6, and a methoxy group (-OCH₃) at position 7 (both on the benzene ring of the isoquinoline scaffold) . Its structural specificity makes it a valuable intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological or oncological pathways.

Properties

IUPAC Name |

1-chloro-6-fluoro-7-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-14-9-5-7-6(4-8(9)12)2-3-13-10(7)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGPDXIESDNYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CN=C(C2=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201279636 | |

| Record name | 1-Chloro-6-fluoro-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905994-28-7 | |

| Record name | 1-Chloro-6-fluoro-7-methoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905994-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-6-fluoro-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One common method involves the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile, which yields 7-bromo-4-fluoro-1-hydroxyisoquinoline . This intermediate can then be further modified to introduce the methoxy group and chlorine atom under specific reaction conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Chloro-6-fluoro-7-methoxyisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to yield tetrahydroisoquinoline derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoisoquinoline derivative, while oxidation can produce a quinoline derivative .

Scientific Research Applications

1-Chloro-6-fluoro-7-methoxyisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

Medicine: Some derivatives are being investigated for their potential as anticancer and antimicrobial agents.

Industry: It is used in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Chloro-6-fluoro-7-methoxyisoquinoline and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . The pathways involved typically include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Chloro-6-fluoro-7-methoxyisoquinoline with structurally related isoquinoline derivatives, emphasizing substituent positions, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Reactivity: The chlorine at position 1 (adjacent to the pyridine nitrogen) increases electrophilicity at the C1 position, making it prone to nucleophilic substitution. This contrasts with 3-chloro-6-fluoro-7-methoxyisoquinoline, where the chlorine on the pyridine ring (position 3) may sterically hinder reactions . The fluorine at position 6 enhances polarity and metabolic stability compared to non-fluorinated analogs like 1-chloro-6-methoxyisoquinoline . The methoxy group at position 7 activates the benzene ring toward electrophilic substitution, unlike 1-chloro-7-methoxyisoquinoline, where the methoxy group at position 7 may direct substituents to adjacent positions .

The molecular weight of fluorinated analogs (227.62 g/mol) is higher than non-fluorinated derivatives (193.63 g/mol), affecting pharmacokinetic properties like membrane permeability .

Applications: this compound’s trifunctional substitution makes it a candidate for multi-target drug design, particularly in kinase inhibition, where halogen and methoxy groups enhance binding affinity . In contrast, 1-chloro-6-methoxyisoquinoline is primarily used as a precursor for antipsychotic agents due to its simpler substitution pattern .

Research Findings and Data Gaps

- Synthetic Challenges : The simultaneous introduction of Cl, F, and OCH₃ groups requires precise regioselective reactions. For example, fluorination at position 6 may necessitate directed ortho-metalation strategies .

- Structural Insights: X-ray crystallography (using programs like SHELXL ) could resolve positional ambiguities in naming, as seen in conflicting nomenclature between and the target compound.

Biological Activity

1-Chloro-6-fluoro-7-methoxyisoquinoline is a heterocyclic aromatic compound characterized by the presence of chlorine, fluorine, and methoxy functional groups attached to an isoquinoline core. Its molecular formula is C₁₀H₇ClFNO, and it has garnered attention in pharmacological research due to its potential biological activities , particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

- Molecular Weight : 211.62 g/mol

- CAS Number : 630422-99-0

- Functional Groups : Chlorine, fluorine, methoxy

The unique positioning of the functional groups in this compound significantly influences its chemical reactivity and biological activity compared to similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has shown promising results in inhibiting the growth of cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include:

- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in malignant cells.

- Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, which are crucial for tumor growth and survival.

Case Studies

-

Study on Breast Cancer Cells :

- Objective : Evaluate the cytotoxic effects on MCF-7 cell line.

- Method : Cells were treated with varying concentrations of this compound.

- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values determined to be approximately 8 µM.

-

Study on Lung Cancer Cells :

- Objective : Assess the impact on A549 cell line.

- Method : Treatment with the compound for 48 hours followed by MTT assay.

- Results : The compound exhibited a dose-dependent inhibition of cell growth, with an IC50 value around 12 µM.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication or repair, leading to increased cellular stress and apoptosis.

- Receptor Modulation : The compound could modulate receptor signaling pathways that are critical for cancer cell survival.

Comparative Analysis

A comparison with similar isoquinoline derivatives highlights the unique biological profile of this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Yes | Yes | 8 (Breast), 12 (Lung) |

| 7-Chloro-6-fluoro-1-methoxyisoquinoline | Moderate | Limited | N/A |

This table illustrates that while other derivatives may possess some level of biological activity, this compound demonstrates superior potency against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.